2,3,5,6-Tetramethylbenzyl alcohol

Catalog No.
S760209
CAS No.
78985-13-4
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetramethylbenzyl alcohol

CAS Number

78985-13-4

Product Name

2,3,5,6-Tetramethylbenzyl alcohol

IUPAC Name

(2,3,5,6-tetramethylphenyl)methanol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3

InChI Key

QVMOEEBACLJUFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)CO)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)CO)C)C

2,3,5,6-Tetramethylbenzyl alcohol is an organic compound with the molecular formula C12H18OC_{12}H_{18}O. It is characterized by a benzyl alcohol structure where four methyl groups are attached to the benzene ring at the 2, 3, 5, and 6 positions. This compound is a colorless to pale yellow liquid with a pleasant odor and is soluble in organic solvents. It belongs to the class of aromatic alcohols and has various applications in the chemical industry.

Typical of alcohols:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes. For instance, using oxidizing agents like chromic acid or potassium permanganate can convert it into its ketone form.
  • Esterification: This compound can react with carboxylic acids to form esters in the presence of acid catalysts.
  • Dehydration: Under acidic conditions, it may undergo dehydration to form alkenes.

Research has indicated that 2,3,5,6-tetramethylbenzyl alcohol exhibits various biological activities. It has been noted for its potential antimicrobial properties and may inhibit certain bacterial strains. Additionally, studies suggest it may have antioxidant effects, contributing to its utility in cosmetic formulations.

The synthesis of 2,3,5,6-tetramethylbenzyl alcohol can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using alkyl halides in the presence of a Lewis acid catalyst.
  • Reduction of Ketones or Aldehydes: The corresponding ketone or aldehyde can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the alcohol.
  • Grignard Reactions: A Grignard reagent can react with carbonyl compounds to produce secondary or tertiary alcohols.

2,3,5,6-Tetramethylbenzyl alcohol finds applications in various fields:

  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and scented products.
  • Cosmetics: Due to its antimicrobial and antioxidant properties, it is used in skincare formulations.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.

Studies on the interactions of 2,3,5,6-tetramethylbenzyl alcohol with biological systems have shown that it may interact with cell membranes and proteins due to its hydrophobic nature. This interaction can influence its biological activity and efficacy as an antimicrobial agent. Further research is needed to fully understand these interactions at a molecular level.

Several compounds share structural similarities with 2,3,5,6-tetramethylbenzyl alcohol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,4-Dimethylbenzyl alcoholC10H14OC_{10}H_{14}OFewer methyl groups; lower steric hindrance
2,4,6-Trimethylbenzyl alcoholC10H14OC_{10}H_{14}OContains three methyl groups; different substitution pattern
2-Methylbenzyl alcoholC9H12OC_{9}H_{12}OSimpler structure; only one methyl group

The presence of four methyl groups in 2,3,5,6-tetramethylbenzyl alcohol contributes to its unique physical properties and reactivity compared to these similar compounds. This structural configuration enhances its solubility and stability as an aromatic compound.

XLogP3

3.3

Wikipedia

(2,3,5,6-Tetramethylphenyl)methanol

Dates

Last modified: 08-15-2023

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